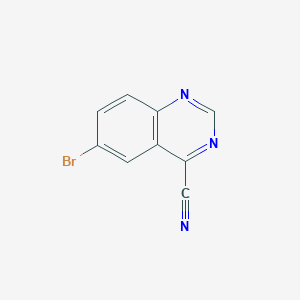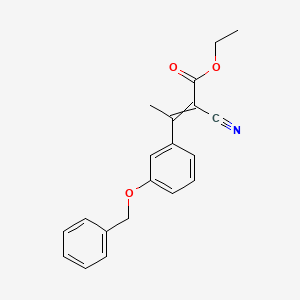
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate is an organic compound with the molecular formula C20H19NO3This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of an aromatic aldehyde with ethyl cyanoacetate in the presence of a base such as ammonium acetate. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: This compound is similar in structure but contains a trifluoromethyl group, which imparts different chemical properties.
Ethyl 2-cyano-3-phenylacrylate: Another similar compound, differing mainly in the absence of the phenylmethoxy group.
Uniqueness
This uniqueness makes it valuable in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJKZQESXHRQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
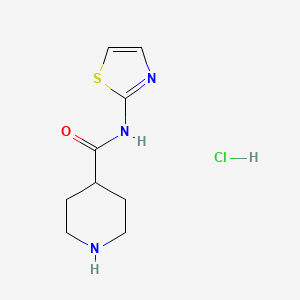
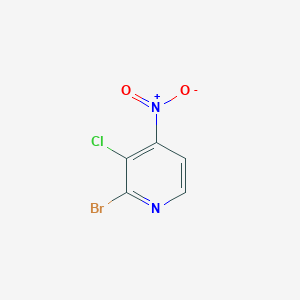
![Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1403641.png)
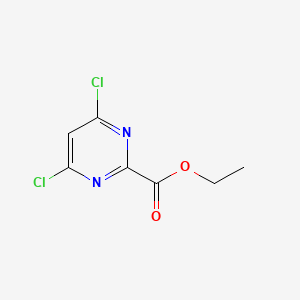
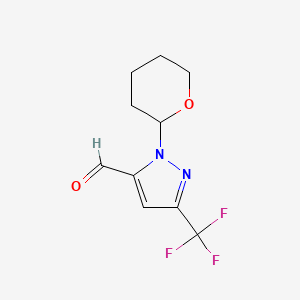
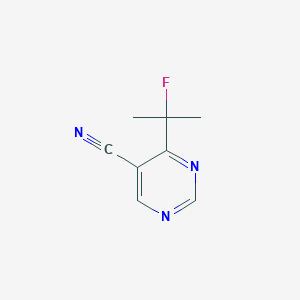
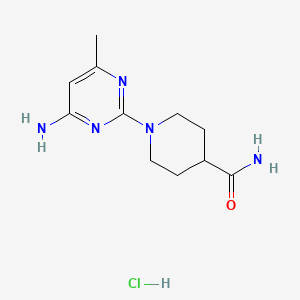
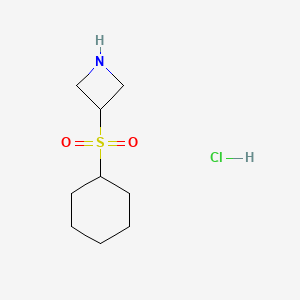
![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)
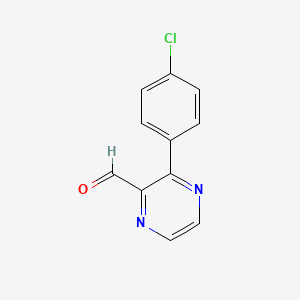
![5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1403655.png)
![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)
![2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1403659.png)
